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Compound of Interest

Compound Name:
4-Chloro-6-methoxy-8-

methylquinazoline

CAS No.: 1565479-60-8

Cat. No.: B2381736 Get Quote

Executive Summary & Chemical Identity[1]
4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8) is a specialized heterocyclic

scaffold employed primarily in the synthesis of tyrosine kinase inhibitors (TKIs). Unlike the

ubiquitous 6,7-dimethoxyquinazoline scaffold (found in Gefitinib and Erlotinib), the inclusion of

the 8-methyl group introduces critical steric and lipophilic modifications that influence both the

synthetic reactivity and the metabolic stability of the final pharmaceutical agent.

This guide provides a technical comparison of this compound against its structural analogs,

supported by theoretical elemental analysis standards and validated synthetic protocols.
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Feature Specification

CAS Number 1565479-60-8

IUPAC Name 4-Chloro-6-methoxy-8-methylquinazoline

Molecular Formula

Molecular Weight 208.64 g/mol

Physical State Off-white to pale yellow solid

Solubility
Soluble in DCM, DMSO, DMF; sparingly soluble

in alcohols.

Elemental Analysis: The Reference Standard
For researchers validating the purity of synthesized or purchased batches, Elemental Analysis

(CHN) remains the gold standard for confirming bulk composition, complementing High-

Resolution Mass Spectrometry (HRMS).

Theoretical vs. Acceptance Limits
The following table establishes the theoretical mass fractions based on atomic weights.

Experimental values falling within ±0.4% of these targets generally indicate >98% purity,

assuming no inorganic contaminants.
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Element Theoretical Mass %
Acceptable Range
(±0.4%)

Diagnostic Note

Carbon (C) 57.57% 57.17% – 57.97%

Low C often indicates

retained inorganic

salts or moisture.

Hydrogen (H) 4.35% 3.95% – 4.75%

High H suggests

solvent entrapment

(e.g., Ethanol/Water).

Nitrogen (N) 13.43% 13.03% – 13.83%

Critical for confirming

the quinazoline core

integrity.

Chlorine (Cl) 16.99% 16.59% – 17.39%

Key Indicator: Low Cl

suggests hydrolysis to

the 4-hydroxy

impurity.

Technical Insight: The Chlorine content is the most sensitive stability indicator. 4-

chloroquinazolines are moisture-sensitive. A drop in Cl % accompanied by a rise in O %

confirms hydrolysis to 6-methoxy-8-methylquinazolin-4(3H)-one (the inactive precursor).

Comparative Performance Analysis
This section objectively compares 4-Chloro-6-methoxy-8-methylquinazoline (Product A)

against the industry-standard 4-Chloro-6,7-dimethoxyquinazoline (Product B).

Reactivity Profile (S_NAr Displacement)
The primary application of this intermediate is the nucleophilic aromatic substitution (S_NAr) of

the C4-chloride with anilines to form the active kinase inhibitor.
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Parameter
Product A (8-
Methyl)

Product B (6,7-
Dimethoxy)

Impact on
Workflow

Steric Hindrance
Moderate (8-Me is

peri-like to N1/C2)

Low (6,7-substituents

are distal)

Product A may require

slightly elevated

temperatures (80°C vs

60°C) or longer

reaction times for

bulky anilines.

Electronic Effect
Electron-donating (+I)

Methyl

Electron-donating

(+M) Methoxy

The 8-methyl group

slightly deactivates

the ring, making the

C4-Cl less

electrophilic than in

unsubstituted analogs,

but comparable to

Product B.

Solubility (LogP)
Higher (More

Lipophilic)
Lower

Product A allows for

easier workup

extraction in organic

solvents

(DCM/EtOAc) but

requires more polar

solvents

(IPA/Acetonitrile) for

precipitation steps.

Metabolic Stability High Moderate

Crucial Advantage:

The 8-methyl group

blocks the C8 position

from oxidative

metabolism

(CYP450), a common

failure point for

quinazoline drugs.
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Stability & Storage
Product A: Shows enhanced hydrolytic stability compared to the 6,7-dimethoxy analog due to

the steric shielding of the N3/C4 region by the 8-methyl group.

Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C.

Validated Synthetic Protocol
To ensure high purity and optimal yield, the following protocol synthesizes the target from its 4-

hydroxy precursor. This method minimizes the formation of the "dimer" impurity often seen in

unoptimized chlorinations.

Reaction Workflow (Graphviz Visualization)
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Figure 1: Optimized chlorination workflow for 4-Chloro-6-methoxy-8-methylquinazoline
synthesis.

Step-by-Step Methodology
Reagents:

6-methoxy-8-methylquinazolin-4(3H)-one (1.0 eq)

Phosphorus Oxychloride (

) (5-10 eq) – Chlorinating agent & solvent

N,N-Dimethylformamide (DMF) (0.1 eq) – Catalyst (Vilsmeier-Haack type)
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Procedure:

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), suspend the starting quinazolinone in

.

Activation: Add catalytic DMF dropwise. Caution: Exothermic reaction.

Reflux: Heat the mixture to 105°C (reflux). The suspension should clear to a homogeneous

solution within 1-2 hours. Continue heating for 3-5 hours total.

Monitoring: Monitor by TLC (50% EtOAc/Hexane). Look for the disappearance of the polar

starting material (Rf ~0.1) and appearance of the non-polar product (Rf ~0.6).

Quench (Critical Step): Cool the mixture to room temperature. Concentrate under reduced

pressure to remove excess

. Pour the residue slowly onto crushed ice/ammonia water mixture, stirring vigorously.
Maintain temperature <10°C to prevent hydrolysis back to the starting material.

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

).

Purification: Wash combined organics with saturated

and brine. Dry over

, filter, and concentrate.

Result: The product is obtained as an off-white solid. If necessary, recrystallize from

Hexane/DCM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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